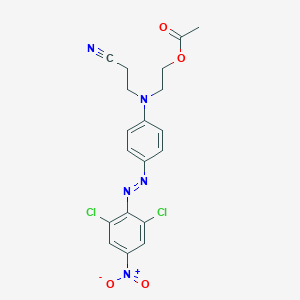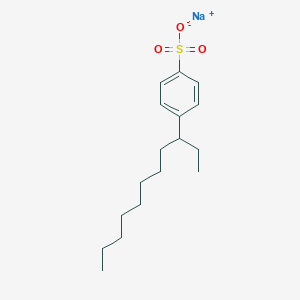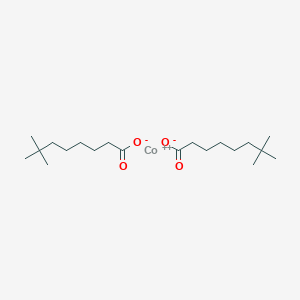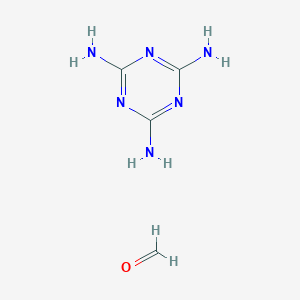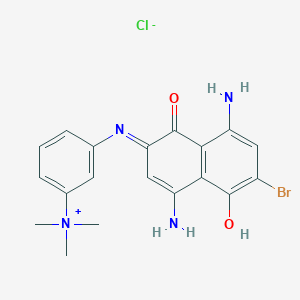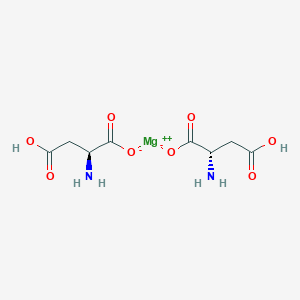![molecular formula C9H6ClF3N2 B008434 2-(Chlormethyl)-6-(trifluormethyl)-1H-benzo[D]imidazol CAS No. 107430-29-5](/img/structure/B8434.png)
2-(Chlormethyl)-6-(trifluormethyl)-1H-benzo[D]imidazol
Übersicht
Beschreibung
2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole is a useful research compound. Its molecular formula is C9H6ClF3N2 and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolen
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von Imidazolen . Imidazole sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Alltagsanwendungen eingesetzt werden . Der Syntheseprozess beinhaltet die Bildung von Bindungen während der Bildung des Imidazols .
Synthese von 2-Trifluormethyl-Benzimidazolen
Die Verbindung wird bei der Synthese von 2-Trifluormethyl-Benzimidazolen verwendet . Eine neue und effiziente Methode wurde für diese Synthese entwickelt, die die Kondensation von Diaminen oder Amino(thio)phenolen mit in situ erzeugtem CF3CN beinhaltet .
Synthese von Benzoxazolen und Benzothiazolen
Neben Benzimidazolen wird die Verbindung auch bei der Synthese von Benzoxazolen und Benzothiazolen verwendet . Die gleiche Methode der Kondensation mit in situ erzeugtem CF3CN wird verwendet .
Gramm-Skala-Synthese
Die synthetische Nützlichkeit der 2-Trifluormethyl-Benzimidazol- und Benzoxazolprodukte wird durch die Gramm-Skala-Synthese demonstriert . Dies deutet auf das Potenzial für die großtechnische Produktion dieser Verbindungen hin.
Mechanistische Studie
Die Verbindung wird in mechanistischen Studien des Syntheseprozesses verwendet . Die Reaktion verläuft über die nukleophile Addition von Trifluoracetionitril an die Aminogruppe der Diamin-Derivate, wobei ein Imidamid-Zwischenprodukt gebildet wird, gefolgt von einer intramolekularen Cyclisierung
Wirkmechanismus
Target of Action
For instance, some imidazoles have antifungal properties and work by inhibiting the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Mode of Action
Without specific information on this compound, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could enhance its lipophilicity, potentially improving its ability to cross cell membranes and reach its target.
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with a trifluoromethyl group have been shown to participate in various radical reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics. For instance, the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which might improve its absorption and distribution within the body .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJTXDRGZCHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555846 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107430-29-5 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)


